molecular formula C14H19NO2 B594909 6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one CAS No. 1246213-40-0

6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one

Cat. No. B594909
M. Wt: 233.311
InChI Key: UVSSESLOSCZNRP-UHFFFAOYSA-N
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Description

This usually includes the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.



Synthesis Analysis

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Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms.



Physical And Chemical Properties Analysis

This involves detailing properties such as the compound’s melting and boiling points, its solubility in various solvents, its spectral properties, and its thermodynamic properties.


Scientific Research Applications

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds related to 6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one, have been extensively studied for their environmental presence, human exposure, and toxicity. These compounds, used to extend product shelf life, have been found in various environmental matrices such as indoor dust, air particulates, and water bodies. Exposure pathways include food intake and personal care products. Some SPAs have shown potential hepatic toxicity and endocrine-disrupting effects. Future research is recommended to focus on less toxic SPAs to reduce environmental pollution (Liu & Mabury, 2020).

Biomass to Furan Derivatives for Sustainable Materials

Research on converting plant biomass into furan derivatives highlights a potential application area for compounds structurally related to 6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one. These derivatives, including 5-Hydroxymethylfurfural (HMF) and its analogs, offer sustainable alternatives for producing polymers, fuels, and chemicals, replacing non-renewable hydrocarbon sources. This approach aligns with the growing interest in green chemistry and sustainability in material science (Chernyshev et al., 2017).

Synthetic Routes and Structural Properties

The synthetic pathways and structural properties of novel substituted compounds, including thiazolidinones derived from reactions similar to those involving 6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one, have been explored for their potential applications in creating new materials and pharmaceuticals. These studies contribute to the understanding of the chemical behavior and potential utility of such compounds in various fields (Issac & Tierney, 1996).

Organic Synthesis Applications

The application of 6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one and its derivatives in organic synthesis, particularly in the production of fine chemicals, underscores the compound's versatility as a building block. The presence of functional groups allows for the preparation of a wide range of chemicals, showcasing the compound's role in advancing synthetic organic chemistry (Fan et al., 2019).

Bioactivities of Phenolic Compounds

The bioactivities of phenolic compounds, including those related to 6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one, have been a subject of interest due to their occurrence in natural sources and their potent biological activities. Understanding the natural sources, bioactivities, and potential applications of these compounds can lead to the discovery of new pharmaceuticals and functional materials (Zhao et al., 2020).

Safety And Hazards

This involves detailing any known hazards associated with the compound. This could include toxicity data, safety precautions that should be taken when handling it, and procedures for dealing with spills or exposure.


Future Directions

This could involve potential applications for the compound, areas where further research is needed, or potential modifications that could be made to the compound to enhance its properties or reduce its hazards.


properties

IUPAC Name

6-amino-5-tert-butyl-3,3-dimethyl-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-13(2,3)8-6-9-11(7-10(8)15)17-12(16)14(9,4)5/h6-7H,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSSESLOSCZNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=C(C=C2OC1=O)N)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732339
Record name 6-Amino-5-tert-butyl-3,3-dimethyl-1-benzofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one

CAS RN

1246213-40-0
Record name 6-Amino-5-tert-butyl-3,3-dimethyl-1-benzofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Palladium on carbon (wet; 5 wt %) was placed into a round bottomed flask under nitrogen flow. 5-tert-butyl-3,3-dimethyl-6-nitro-benzofuran-2-one (4.7 g, 17.85 mmol) was then added to the vessel. Methanol (120 mL) was then carefully charged to the vessel under nitrogen atmosphere. The vessel was then purged with N2, evacuated, then charged with hydrogen gas. The vessel was evacuated and re-charged with hydrogen gas, and then a continuous hydrogen gas stream was introduced. After completion, the reaction was filtered through Celite® and the cake was washed with MeOH (300 ml). The solvent was removed in vacuo and the product dried under high vacuum to give a white crystalline solid. 1H-NMR (400 MHZ, DMSO-d6) δ 7.05 (s, 1H); 6.48 (s, 1H); 5.02 (s, 2H, NH2); 1.34 (s, 6H); 1.30 (s, 9H)
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

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